4-Hydroxymethyl-2-phenyl-1,3-dioxane

Organic Synthesis Cyclic Acetal Formation Catalyst Selection

4-Hydroxymethyl-2-phenyl-1,3-dioxane (CAS 93351-55-4) is a 4-substituted regioisomer with a primary alcohol handle—functionally distinct from the 5-substituted 5-hydroxy-2-phenyl-1,3-dioxane. Its equatorial phenyl orientation in the chair conformation enables predictable stereochemical outcomes for asymmetric synthesis. The low rotational barrier of the 2-phenyl group supports conformational flexibility studies. The primary alcohol at the 4-position allows further derivatization (esterification, etherification, oxidation), making it ideal for antimicrobial SAR campaigns. Available in 95–99% purity, with bulk packaging up to 1000 kg.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Cat. No. B8756482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxymethyl-2-phenyl-1,3-dioxane
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1COC(OC1CO)C2=CC=CC=C2
InChIInChI=1S/C11H14O3/c12-8-10-6-7-13-11(14-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
InChIKeyOLFYATZNXPXIAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kilogram / 1 kilogram / 10 gram / 1000 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxymethyl-2-phenyl-1,3-dioxane for Research Procurement: Properties, Availability, and Analytical Specifications


4-Hydroxymethyl-2-phenyl-1,3-dioxane (CAS 93351-55-4, C11H14O3, MW 194.23 g/mol) is a chiral heterocyclic compound belonging to the 1,3-dioxane class. It features a six-membered cyclic acetal ring with a phenyl substituent at the 2-position and a hydroxymethyl group at the 4-position . This compound is commercially available from multiple suppliers at purities ranging from 95% to 99%, with packaging options from 0.1 kg to 1000 kg for bulk procurement [1]. Standard synthesis involves acid-catalyzed condensation of 1,2,4-butanetriol with benzaldehyde under Dean-Stark reflux conditions, typically achieving yields of approximately 52.5% after chromatographic purification .

Why Generic Substitution of 4-Hydroxymethyl-2-phenyl-1,3-dioxane Fails: Regioisomeric and Scaffold-Level Differentiation


The 1,3-dioxane scaffold presents multiple substitution patterns that are not functionally interchangeable. 4-Hydroxymethyl-2-phenyl-1,3-dioxane is a 4-substituted regioisomer, distinct from its 5-substituted counterpart 5-hydroxy-2-phenyl-1,3-dioxane (CAS 1708-40-3). These two compounds exhibit fundamentally different conformational preferences, physicochemical properties, and synthetic utility. The 4-substituted isomer carries a primary alcohol at a ring carbon adjacent to one oxygen, while the 5-substituted isomer bears a secondary alcohol at the ring position between both oxygens [1]. Furthermore, the 1,3-dioxane scaffold exhibits distinct electronic and steric behavior compared to the 1,3-dioxolane scaffold, with measurable differences in rotational barriers and phenyl ring orientation that directly impact receptor binding and molecular recognition events [2].

Quantitative Evidence Guide: 4-Hydroxymethyl-2-phenyl-1,3-dioxane vs. 5-Hydroxy-2-phenyl-1,3-dioxane and 1,3-Dioxolane Scaffolds


Regioisomeric Differentiation: Catalytic Synthesis Yield and Product Ratio of 4-Hydroxymethyl vs. 5-Hydroxy Isomers

In the condensation of glycerol with benzaldehyde, the product distribution between 5-hydroxy-2-phenyl-1,3-dioxane (1) and 4-hydroxymethyl-2-phenyl-1,3-dioxolane (2) is strongly catalyst-dependent. Under identical conditions (cyclohexane as water entrainer, n(benzaldehyde):n(glycerol)=2:3), the catalyst choice determines both total yield and isomer ratio [1]. PTSA catalysis produces a mass ratio of compound 1 to compound 2 of 48.6:51.4, whereas KHSO4 achieves the highest total yield of condensation products at 96.8% [1]. At -20 °C, only PTSA catalyzes the transformation of compound 2 to compound 1, enabling isolation of cis-5-hydroxy-2-phenyl-1,3-dioxane (1a) with 91.1% accumulative yield after three recycling cycles [1].

Organic Synthesis Cyclic Acetal Formation Catalyst Selection

Conformational Differentiation: Phenyl Group Rotational Barrier in 2-Phenyl-1,3-dioxane vs. o-Substituted Derivatives

The rotational behavior of the phenyl group at the 2-position of 1,3-dioxanes is determined by substitution pattern on the phenyl ring. In unsubstituted 2-phenyl-1,3-dioxane and its m- and p-substituted derivatives, the barriers resisting rotation about the Car–C-2 bond are much lower, resulting in an ensemble of approximately bisectional rotamers at room temperature [1]. In contrast, o-substituted 2-phenyl-1,3-dioxanes exhibit a preferred conformation displaced approximately 60° from the cisoid-bisectional conformer, with introduction of a second o-substituent causing a change in rotameric state to a preferred bisectional conformation [1]. These conformational differences were established through dipole moment measurements, NMR-spectroscopic methods, and force field calculations [1].

Conformational Analysis NMR Spectroscopy Molecular Recognition

Antimicrobial Activity: 1,3-Dioxane Derivative MIC Values Against Gram-Negative and Gram-Positive Bacterial Strains

Substituted 1,3-dioxane derivatives exhibit pronounced antimicrobial activity with quantifiable minimum inhibitory concentration (MIC) values against clinically relevant bacterial strains. Compound 7 demonstrated MIC = 6.3 µg/mL against Escherichia coli ATCC 25922 (Gram-negative), while Compound 6 showed pronounced activity against Staphylococcus aureus ATCC 6538 (Gram-positive) [1]. The study authors concluded these compounds have significant potential as antimicrobial agents against common microbial pathogens causing socially significant infectious diseases [1]. Note that specific MIC values for 4-hydroxymethyl-2-phenyl-1,3-dioxane itself were not located in the retrieved primary literature; the data presented herein represent structurally related 1,3-dioxane derivatives that establish the scaffold's antimicrobial relevance.

Antimicrobial Screening MIC Determination Drug Discovery

Chiral Recognition: Enantiomeric Differentiation of (R,R)-4-(Hydroxymethyl)-2-phenyl-1,3-dioxane in Asymmetric Synthesis

4-Hydroxymethyl-2-phenyl-1,3-dioxane is available as a defined stereoisomer, specifically the (R,R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxane enantiomer [1]. This chiral building block has been utilized in the efficient synthesis of the C1-C13 fragment of bistramide A from (S)-1,2,4-butanetriol and Roche ester, achieving 13% overall yield over 14 steps . The stereochemical integrity of the 1,3-dioxane ring system, combined with the 2-phenyl substituent occupying an equatorial position in the chair conformation [2], provides a rigid chiral scaffold for asymmetric transformations.

Chiral Building Blocks Asymmetric Synthesis Stereochemical Analysis

Priority Research and Industrial Applications for 4-Hydroxymethyl-2-phenyl-1,3-dioxane Based on Quantitative Evidence


Chiral Building Block for Stereoselective Natural Product Synthesis

The (R,R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxane enantiomer serves as a defined chiral intermediate in the multi-step synthesis of complex natural products, as demonstrated in the 14-step construction of the C1-C13 fragment of bistramide A . The equatorial orientation of the 2-phenyl substituent in the chair conformation of the 1,3-dioxane ring provides predictable stereochemical outcomes [1], making this compound valuable for asymmetric synthesis programs requiring rigid chiral scaffolds.

Conformationally Defined Scaffold for Structure-Activity Relationship (SAR) Studies

The low rotational barrier of the unsubstituted 2-phenyl group enables an ensemble of approximately bisectional rotamers at room temperature [2], a conformational feature distinct from o-substituted derivatives that exhibit restricted rotation with ~60° displacement from the cisoid-bisectional conformer [2]. This property makes 4-hydroxymethyl-2-phenyl-1,3-dioxane a useful scaffold for probing how conformational flexibility versus restriction impacts biological target engagement in receptor binding studies.

Synthetic Intermediate Requiring Defined Catalyst-Dependent Product Control

When synthesizing phenyl-substituted cyclic acetals from glycerol and benzaldehyde, the choice between 5-hydroxy-2-phenyl-1,3-dioxane and 4-hydroxymethyl-2-phenyl-1,3-dioxolane products is governed by catalyst selection. PTSA catalysis yields a mass ratio of 48.6:51.4 for the 5-hydroxy isomer to the 4-hydroxymethyl dioxolane [3], while KHSO4 maximizes total condensation product yield at 96.8% [3]. Researchers requiring the 4-hydroxymethyl substitution pattern should consider direct procurement of the isolated compound rather than relying on synthetic mixtures.

1,3-Dioxane Scaffold-Based Antimicrobial Lead Optimization

Structurally related 1,3-dioxane derivatives exhibit quantifiable antimicrobial activity, with MIC values as low as 6.3 µg/mL against Escherichia coli ATCC 25922 [4]. 4-Hydroxymethyl-2-phenyl-1,3-dioxane provides a functionalized scaffold with a primary alcohol handle at the 4-position, enabling further derivatization through esterification, etherification, or oxidation to access analogs for antimicrobial structure-activity relationship (SAR) campaigns.

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